molecular formula C14H12N6O B2641564 2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline CAS No. 2176152-38-6

2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline

Cat. No.: B2641564
CAS No.: 2176152-38-6
M. Wt: 280.291
InChI Key: FXHCOLATDSQNHD-UHFFFAOYSA-N
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Description

2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline is a complex organic compound that features a quinoxaline core linked to an azetidine ring through a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline typically involves a multi-step processThe reaction conditions often require the use of copper(I) catalysts and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction of the quinoxaline core can produce dihydroquinoxalines .

Scientific Research Applications

2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline is unique due to its combination of the triazole, azetidine, and quinoxaline moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets .

Properties

IUPAC Name

quinoxalin-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c21-14(19-8-10(9-19)20-16-5-6-17-20)13-7-15-11-3-1-2-4-12(11)18-13/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHCOLATDSQNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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